molecular formula C8H12BrNOS B13541912 2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine

2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine

Katalognummer: B13541912
Molekulargewicht: 250.16 g/mol
InChI-Schlüssel: ONZQNOWYHKFGJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine is an organic compound that features a brominated thiophene ring attached to an ethoxyethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine typically involves the bromination of thiophene followed by subsequent functional group transformations. One common method involves the bromination of thiophene to obtain 5-bromothiophene, which is then subjected to further reactions to introduce the ethoxyethanamine group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by purification and functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce complex biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets involved can vary based on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-Bromothiophen-2-yl)-2-ethoxyethan-1-amine is unique due to the presence of both a brominated thiophene ring and an ethoxyethanamine moiety

Eigenschaften

Molekularformel

C8H12BrNOS

Molekulargewicht

250.16 g/mol

IUPAC-Name

2-(5-bromothiophen-2-yl)-2-ethoxyethanamine

InChI

InChI=1S/C8H12BrNOS/c1-2-11-6(5-10)7-3-4-8(9)12-7/h3-4,6H,2,5,10H2,1H3

InChI-Schlüssel

ONZQNOWYHKFGJO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CN)C1=CC=C(S1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.